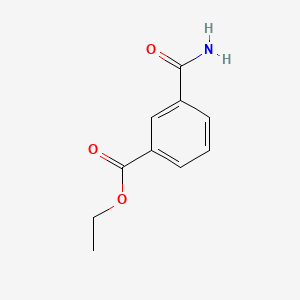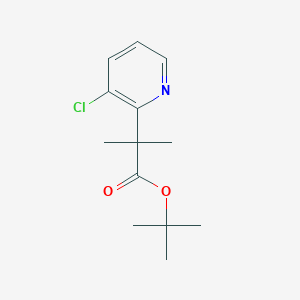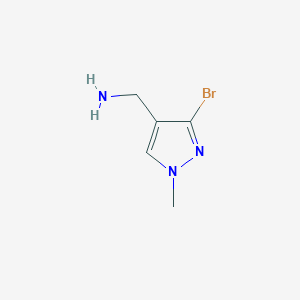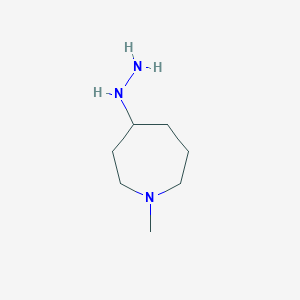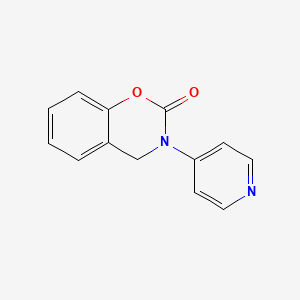
2H-1,3-Benzoxazin-2-one, 3,4-dihydro-3-(4-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is part of the benzoxazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-3-(4-pyridinyl)-2H-1,3-benzoxazin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-aminopyridine with a suitable benzene derivative under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and may be carried out under solvent-free conditions or in the presence of a solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as yield, purity, and cost-effectiveness. The use of microwave irradiation has also been explored as a rapid and environmentally friendly method for the synthesis of benzoxazines.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding oxo-derivatives.
Reduction: Reduction products such as dihydrobenzoxazines.
Substitution: Substituted benzoxazines with various functional groups.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits biological activities such as antifungal, antibacterial, anti-HIV, anticancer, anticonvulsant, and anti-inflammatory properties.
Medicine: Potential therapeutic applications in the treatment of various diseases due to its biological activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism by which 3,4-dihydro-3-(4-pyridinyl)-2H-1,3-benzoxazin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.
相似化合物的比较
3,4-Dihydro-3-phenyl-2H-1,3-benzoxazin-2-one: Similar structure but with a phenyl group instead of a pyridinyl group.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: Another class of benzoxazines with different substituents.
Uniqueness: The presence of the pyridinyl group in 3,4-dihydro-3-(4-pyridinyl)-2H-1,3-benzoxazin-2-one contributes to its unique chemical and biological properties compared to other benzoxazines
属性
分子式 |
C13H10N2O2 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC 名称 |
3-pyridin-4-yl-4H-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C13H10N2O2/c16-13-15(11-5-7-14-8-6-11)9-10-3-1-2-4-12(10)17-13/h1-8H,9H2 |
InChI 键 |
KYBHXHVLVUMVGE-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2OC(=O)N1C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


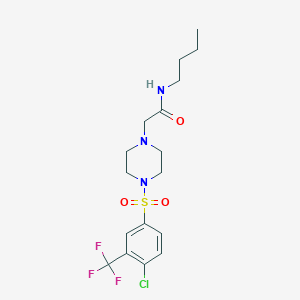

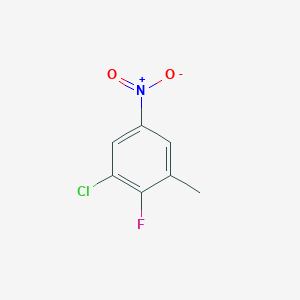
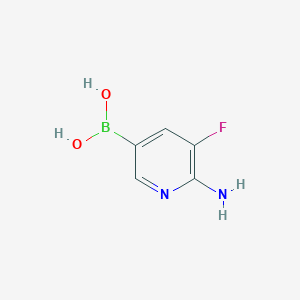
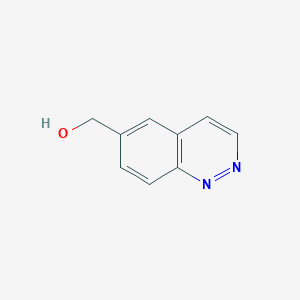
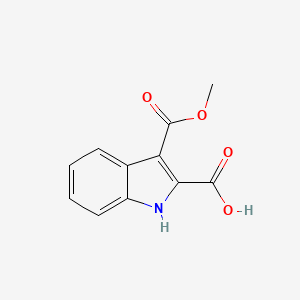
![8-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B15223646.png)

